molecular formula C15H19NO3S B2916579 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pivalamide CAS No. 2034332-61-9

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pivalamide

Cat. No. B2916579
M. Wt: 293.38
InChI Key: CTHDUOFEVCGENA-UHFFFAOYSA-N
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Description

Synthesis Analysis

While I couldn’t find the specific synthesis process for “N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pivalamide”, furan and thiophene derivatives can be synthesized through various methods. For example, the condensation of 3-(furan-2-yl)- and 3-(thiophen-2-yl)prop-2-enals with nitro-substituted CH acids can afford a series of geminally activated nitro dienes2.



Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, without specific data on “N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pivalamide”, I can’t provide a detailed analysis.



Chemical Reactions Analysis

The chemical reactions involving furan and thiophene derivatives can be quite diverse, depending on the other functional groups present in the molecule. Without specific information on the compound , it’s difficult to provide a detailed analysis.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, density, and solubility, are determined by its molecular structure. For example, thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C1.


Scientific Research Applications

Photovoltaic Applications

The synthesis and application of phenothiazine derivatives, including those with furan and thiophene linkers, have been explored in the context of dye-sensitized solar cells. These compounds demonstrate the potential to improve solar energy conversion efficiencies. For instance, derivatives with furan linkers showed a notable increase in efficiency compared to reference cells, highlighting their potential in enhancing photovoltaic device performance (Se Hun Kim et al., 2011).

Synthetic Chemistry and Material Science

In synthetic chemistry, N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pivalamide and related compounds have been utilized in various synthetic routes. These routes include the lithiation of pivalamide derivatives and their use in ring substitution reactions, showcasing their versatility in the synthesis of complex organic molecules (Keith Smith et al., 2012). Additionally, their application in the synthesis of haplophytine analogs and their potential in medicinal chemistry have been explored, demonstrating the breadth of their utility in the creation of novel organic compounds (D. Schwartz & P. Yates, 1983).

Biomedical Research

The incorporation of furan and thiophene motifs into biologically active molecules has been investigated for its potential in drug discovery and development. For example, furan-2-ylmethylene thiazolidinediones have been identified as novel, potent, and selective inhibitors of phosphoinositide 3-kinase gamma (PI3Kγ), a target for inflammatory and autoimmune diseases. These studies illustrate the role of furan and thiophene derivatives in the development of new therapeutic agents (V. Pomel et al., 2006).

Anti-Bacterial and Anti-Viral Research

Research into furan and thiophene derivatives has also extended to the development of compounds with anti-bacterial and anti-viral properties. For instance, furan-carboxamide derivatives have been synthesized and evaluated for their efficacy against lethal H5N1 influenza A viruses, highlighting the potential of these compounds in combating infectious diseases (Yu Yongshi et al., 2017).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific properties. Without more information on “N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pivalamide”, it’s not possible to provide a detailed analysis.


Future Directions

The future directions for research on a compound depend on its potential applications. Furan and thiophene derivatives have been studied for their potential use in various fields, including medicinal chemistry31. However, without more specific information on “N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pivalamide”, it’s difficult to predict future research directions.


I hope this information is helpful. If you have more specific information about the compound, I may be able to provide a more detailed analysis.


properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S/c1-14(2,3)13(17)16-10-15(18,11-6-4-8-19-11)12-7-5-9-20-12/h4-9,18H,10H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHDUOFEVCGENA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC(C1=CC=CO1)(C2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pivalamide

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